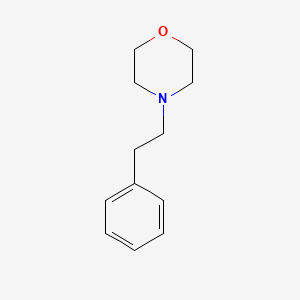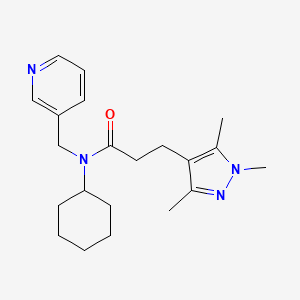![molecular formula C22H32N2O3 B3852575 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3852575.png)
7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one
説明
7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. Binding to the sigma-1 receptor has been shown to modulate various cellular pathways, including the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, reduction of oxidative stress, and inhibition of inflammation. In animal models of Alzheimer's disease, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce amyloid beta accumulation and tau hyperphosphorylation, which are hallmarks of the disease. In cancer, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis and inhibit tumor growth by modulating various cellular pathways.
実験室実験の利点と制限
One of the advantages of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular pathways. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one.
将来の方向性
For 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one include further studies on its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. Additionally, further studies are needed to fully understand the mechanism of action and the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one. Finally, the development of more soluble analogs of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one may improve its in vivo efficacy and allow for more widespread use in research and potential clinical applications.
Conclusion:
In conclusion, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for the sigma-1 receptor allows for targeted modulation of cellular pathways, and its biochemical and physiological effects have been shown to be beneficial in animal models of Alzheimer's disease, cancer, and pain. However, further studies are needed to fully understand the mechanism of action and the pharmacokinetics and pharmacodynamics of 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one, as well as the development of more soluble analogs for potential clinical applications.
科学的研究の応用
7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. In neurodegenerative disorders, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cancer, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In pain, 7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce pain sensitivity in animal models of neuropathic pain.
特性
IUPAC Name |
7-(2-cyclohexylethyl)-2-(3-methylfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-17-9-15-27-19(17)20(25)24-14-11-22(16-24)10-5-12-23(21(22)26)13-8-18-6-3-2-4-7-18/h9,15,18H,2-8,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXVNHRWZQZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3(C2)CCCN(C3=O)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117611.P001 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852494.png)
![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)

![(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol](/img/structure/B3852505.png)

![2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3852541.png)
![methyl (2S,4S)-1-methyl-4-{[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3852543.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3852544.png)

![N,N-dimethyl-2-{4-[(phenylthio)acetyl]-2-morpholinyl}ethanamine](/img/structure/B3852557.png)
![3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone](/img/structure/B3852563.png)
![3-phenoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3852566.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)